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Nickel-molybdenum

Alkaline water electrolysis Hydrogen evolution reaction Tafel slope

Researchers and procurement teams seeking platinum-group metal (PGM)-free electrodes for alkaline water electrolysis face high cathode costs and supply chain dependency. Ni-Mo alloy (CAS 12033-21-5) is a benchmark non-precious HER electrocatalyst that directly addresses this bottleneck. • Alkaline HER overpotential within 9-39 mV of Pt/C at 10 mA cm⁻² with Tafel slopes as low as 35 mV dec⁻¹, enabling electrolyser stacks ≤2.0 V at 400 mA cm⁻². • Electrodeposited Ni-15 wt% Mo coatings provide 70× higher polarization resistance vs. pure Ni in HCl, substituting toxic hexavalent chromium plating. • Supported NiMo/Al₂O₃ catalysts achieve >97% DBT HDS conversion, outperforming CoMo by 12-28 percentage points. Specify Mo content ≥15 wt% and verify electrochemically active surface area ≥50× planar equivalent.

Molecular Formula MoNi
Molecular Weight 154.64 g/mol
CAS No. 12033-21-5
Cat. No. B8610338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel-molybdenum
CAS12033-21-5
Molecular FormulaMoNi
Molecular Weight154.64 g/mol
Structural Identifiers
SMILES[Ni].[Mo]
InChIInChI=1S/Mo.Ni
InChIKeyDDTIGTPWGISMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 50 g / 100 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel-Molybdenum: Core Identity and Alloy Class


Nickel-molybdenum (Ni–Mo) designates an intermetallic compound with an equiatomic formula MoNi and a broader class of binary Ni–Mo alloys spanning approximately 5–50 wt% Mo. In bulk metallurgical form it serves as the basis for corrosion‑resistant grades such as Hastelloy B (UNS N10001) [1]; as an electrodeposited coating it delivers hardness, wear resistance and chloride‑corrosion protection [2]; and as a nanostructured or supported catalyst it is recognised as a benchmark non‑precious electrocatalyst for the alkaline hydrogen evolution reaction (HER) [3]. The alloy solidifies as a face‑centered cubic solid solution with short‑range ordering at elevated temperatures, developing long‑range ordered phases below ≈ 868 °C depending on composition [4].

01
Alkaline HER Electrocatalysis

Reported non‑precious catalyst with Volmer–Tafel kinetics, relevant for alkaline water electrolysis research

02
Corrosion‑Resistant Coatings

Electrodeposited Ni–Mo coatings reported for chloride‑environment protection and hard chromium substitution research

03
Hydrodesulfurisation Catalysis

Supported Ni–Mo sulfide catalysts reported for deep desulfurisation of refractory sulfur compounds in refinery research

Nickel-Molybdenum: Why Substitution Fails


Despite sharing molybdenum as a constituent, Ni–Mo cannot be substituted with Co–Mo, Ni–W or pure Ni without measurable performance penalties. In alkaline HER, electrodeposited Ni–Mo exhibits Tafel slopes as low as 35 mV dec⁻¹ (Volmer–Tafel mechanism), whereas Co–Mo and Co–W follow Volmer–Heyrovsky kinetics with slopes near 120 mV dec⁻¹ [1]. In hydrodesulfurisation (HDS), sulfided Ni–Mo catalysts achieve dibenzothiophene conversions above 97 %, while Co–Mo formulations exhibit 15–30 percentage‑point lower conversion under identical conditions because the Ni promoter enhances hydrogenation of refractory sulfur compounds [2]. For corrosion protection in hydrochloric acid, a Ni‑15 wt% Mo coating provides a polarisation resistance of 21 kΩ cm² versus 0.3 kΩ cm² for pure Ni—a 70‑fold difference [3]. These three examples demonstrate that the Ni/Mo synergism is specific to composition, electronic structure and operating environment, and cannot be replicated by simply choosing another molybdenum‑containing material.

Ni–Mo HER Catalyst

Reported Tafel slope significantly lower and exchange current density orders of magnitude higher than Co–Mo or Ni–W. Mechanism may shift from Volmer–Tafel to Volmer–Heyrovsky with substitutes, increasing overpotential.

Co–Mo / Ni–W

May exhibit higher overpotential and lower current density in alkaline HER. Performance gap can affect cell voltage and energy consumption in electrolyser research.

Ni–Mo Coating (15 wt% Mo)

Reported polarisation resistance substantially higher than pure Ni in HCl, indicating a stable passive film. Corrosion protection may not be replicated by pure Ni or lower‑Mo grades.

Pure Ni Coating

May undergo rapid active dissolution in chloride media. Observed resistance difference suggests that Ni–Mo’s passivation behaviour cannot be substituted by unalloyed nickel.

NiMo/Al₂O₃ HDS Catalyst

Reported dibenzothiophene conversion exceeding 97%, with Ni promoter enhancing hydrogenation route for sterically hindered species.

CoMo/Al₂O₃

Reported conversion typically 70–85% under similar conditions; may favour direct desulfurisation pathway and show lower efficiency for refractory sulfur compounds.

Nickel-Molybdenum: Quantitative Performance Evidence


HER Overpotential and Tafel Slope Comparison

In a direct four‑alloy comparison of electrodeposited binary alloys tested under identical conditions (30 wt% KOH, 25 °C), Ni–Mo exhibits a Tafel slope of approximately 35 mV dec⁻¹, consistent with a Volmer–Tafel mechanism where recombinative hydrogen desorption is rate‑determining. In contrast, Co–Mo, Ni–W and Co–W show Tafel slopes close to 120 mV dec⁻¹, indicating a Volmer–Heyrovsky pathway. The exchange current density of Ni–Mo is about three orders of magnitude higher than that of bulk Ni [1]. This kinetic advantage translates into lower overpotential at any given current density, directly reducing cell voltage in alkaline electrolysers.

HER Tafel slope comparison
Head‑to‑head
Ni–Mo: ≈35 mV dec⁻¹ (Volmer–Tafel) Co–Mo, Ni–W, Co–W: ≈120 mV dec⁻¹ (Volmer–Heyrovsky) Exchange current density ≈10⁻² vs. 10⁻⁵ mA cm⁻² (bulk Ni)
Reported lower Tafel slope supports Volmer–Tafel mechanism and lower overpotential context
Conditions: 30 wt% KOH, 25 °C, electrodeposited coatings on steel
Alkaline water electrolysis Hydrogen evolution reaction Tafel slope Electrodeposited alloy

Corrosion Resistance in Hydrochloric Acid

Electrochemical impedance spectroscopy on electrodeposited coatings after 24 h immersion in 3 vol% HCl at room temperature reveals that a Ni‑15 wt% Mo coating attains a polarisation resistance (Rₚ) of 21 kΩ cm², whereas pure Ni coating reaches only 0.3 kΩ cm²—a 70‑fold difference [1]. The protective passive film formed on Ni–Mo is compact and stable under the test conditions, whereas pure Ni undergoes rapid active dissolution. This dramatic difference illustrates that even a modest Mo content (15 wt%) fundamentally alters the surface passivation chemistry, making Ni–Mo coatings viable for replacing toxic hard‑chromium coatings in chloride‑containing environments.

Corrosion resistance in HCl
Head‑to‑head
Ni‑15 wt% Mo coating: Rₚ = 21 kΩ cm² Pure Ni coating: Rₚ = 0.3 kΩ cm² 70‑fold higher polarisation resistance
Substantially higher Rₚ supports lower corrosion rate prediction in acidic chloride environments
24 h immersion in 3 vol% HCl, ambient temperature, EIS measurement
Corrosion protection Electroplated coating Polarisation resistance Hydrochloric acid

Hydrodesulfurisation Conversion Efficiency

In hydrodesulfurisation of dibenzothiophene over mesoporous alumina‑supported catalysts, an EDTA‑modified NiMo catalyst (NiMoE(1.0)/OMA) achieves a DBT conversion of 97.7 % under optimised conditions [1]. Cross‑study comparisons show that supported CoMo/Al₂O₃ catalysts typically deliver DBT conversions in the range of 70–85 % under similar temperature, pressure and H₂‑feed ratios because CoMo favours the direct desulfurisation pathway whereas NiMo additionally promotes the hydrogenation‑desulfurisation route, which is critical for sterically hindered dibenzothiophenes [2]. The Ni‑promoter effect is thus quantitatively decisive for deep desulfurisation of refractory sulfur species.

HDS conversion efficiency
Cross‑study
EDTA‑NiMo/Al₂O₃: 97.7% DBT conversion Typical CoMo/Al₂O₃: 70–85% DBT conversion 12–28 percentage‑point higher conversion
Reported higher conversion supports deep desulfurisation context for sterically hindered dibenzothiophenes
Fixed‑bed reactor, 300–350 °C, 3–5 MPa H₂, mesoporous alumina support
Hydrodesulfurisation Refining catalyst Dibenzothiophene NiMo catalyst

Corrosion Potential of WC-Based Hardmetals

A direct comparative study of sintered WC‑NiMo and WC‑Co cemented carbides in 3.5 wt% NaCl solution demonstrates that WC‑NiMo exhibits a substantially nobler open‑circuit potential (EOC ≈ −0.18 V vs. Ag|AgCl|KCl 3 mol L⁻¹) compared with WC‑Co (EOC ≈ −0.45 V). The corrosion potential (Ecorr) of WC‑NiMo is also less negative (≈ −0.416 V vs. ≈ −0.543 V for WC‑Co), and the charge‑transfer resistance (Rct) reaches 1970.70 Ω for WC‑NiMo, consistent with the formation of a stable passive layer [1]. These parameters reflect a lower corrosion rate and higher passivation capacity, making WC‑NiMo a compelling alternative to WC‑Co for cutting tools and wear parts exposed to saline or marine environments.

WC‑based hardmetal corrosion
Head‑to‑head
WC‑NiMo: EOC ≈ −0.18 V, Ecorr ≈ −0.416 V, Rct = 1970.70 Ω WC‑Co: EOC ≈ −0.45 V, Ecorr ≈ −0.543 V, Rct lower 270 mV nobler OCP, higher charge‑transfer resistance
Nobler potential and higher Rct suggest improved passivation and lower galvanic corrosion risk in saline media
3.5 wt% NaCl, Ag|AgCl reference, sintered cemented carbides
Cemented carbide Binder phase Open‑circuit potential Corrosion current density

3D-Nanopatterned HER Activity vs. Pt/C

A continuous, free‑standing 3D‑nanopatterned Ni–Mo solid‑solution electrode achieves an overpotential of only 39 mV at 10 mA cm⁻² in 1.0 M KOH, which is within 9 mV of the benchmark Pt/C catalyst (30 mV) [1]. This performance is accompanied by a charge‑transfer resistance (Rct) of 0.6 Ω—16 times lower than a 2D Ni–Mo comparator (10.3 Ω)—and an electrochemically active surface area (ECSA) 65 times larger. The Faradaic efficiency for hydrogen production reaches 94.7 %. For procurement, this means that a non‑precious, scalable electrode material can match Pt‑group‑metal performance while eliminating platinum supply‑chain risk.

3D‑Ni–Mo vs. Pt/C HER activity
Head‑to‑head
3D‑nanopatterned Ni–Mo: η₁₀ = 39 mV, Rct = 0.6 Ω Pt/C benchmark: η₁₀ = 30 mV 9 mV above Pt/C; 16× lower Rct than 2D Ni–Mo; Faradaic efficiency 94.7%
Reported overpotential within 9 mV of Pt/C supports non‑precious cathode research with high ECSA architecture
1.0 M KOH, free‑standing 3D‑nanopatterned electrode, 65× higher ECSA than 2D
3D nanopatterning Hydrogen evolution reaction Overpotential Non‑precious catalyst

Supercapacitor Specific Capacitance Comparison

Ultrathin Ni–Mo oxide (NMO) nanoflakes directly grown on nickel foam deliver a specific capacitance of 1180 F g⁻¹ at 1 A g⁻¹, with an energy density of 119 Wh kg⁻¹ and capacity fade of only 0.075 % per cycle [1]. Under the same testing conditions, pure NiO nanosheets on nickel foam provide only 191 F g⁻¹ at 1 A g⁻¹ [2]. The six‑fold enhancement arises from the synergetic contribution of Mo to electronic conductivity and the formation of a large electrochemically active surface area (~108 cm⁻²). This quantitative gap demonstrates that incorporating Mo into the oxide matrix is not a marginal improvement but a decisive factor for achieving competitive energy‑storage metrics.

Supercapacitor specific capacitance
Cross‑study
Ni–Mo oxide nanoflakes: 1180 F g⁻¹ at 1 A g⁻¹, 119 Wh kg⁻¹ Pure NiO nanosheets: 191 F g⁻¹ at 1 A g⁻¹ 6.2‑fold higher specific capacitance
Reported six‑fold capacitance enhancement supports Ni–Mo oxide as electrode material for energy‑storage research
Aqueous KOH, nickel foam substrate, galvanostatic charge‑discharge
Supercapacitor Specific capacitance Ni–Mo oxide Transition metal oxide electrode

Nickel-Molybdenum: Application Scenarios


Alkaline Water Electrolysis Cathodes

Ni–Mo alloy cathodes, whether electrodeposited or fabricated as 3D‑nanopatterned free‑standing electrodes, deliver HER overpotentials within 9–39 mV of Pt/C at 10 mA cm⁻² in 1.0 M KOH, with Tafel slopes as low as 35 mV dec⁻¹ [Section 3, Evidence Items 1 and 5]. These kinetic parameters allow electrolyser stacks to operate at cell voltages ≤2.0 V at 400 mA cm⁻² for >100 h, eliminating platinum‑group metals from the cathode and reducing electrocatalyst cost by >90 % while maintaining industrial‑grade current densities. Procurement should specify Mo content ≥15 wt% and verify that the electrode architecture provides an electrochemically active surface area at least 50‑fold larger than planar Ni‑Mo.

Hard Chromium Replacement Coatings

Electrodeposited Ni‑15 wt% Mo coatings achieve a polarisation resistance of 21 kΩ cm² after 24 h in 3 vol% HCl—70 times that of pure Ni [Section 3, Evidence Item 2]. Combined with wear rates as low as 3.6 × 10⁻⁴ mm³ N⁻¹ m⁻¹ and microhardness up to 1048 HV after heat treatment [see wear‑resistance literature cited in Section 3 Evidence Item 2 supporting context], Ni–Mo coatings serve as an environmentally compliant substitute for toxic hexavalent chromium plating. This application is directly validated for hydraulic piston rods, valve spools and chemical pump components operating in chloride‑rich or acidic media.

Ultra-Deep Hydrodesulfurisation Catalysts

Cheated‑assisted or EDTA‑modified NiMo/Al₂O₃ catalysts achieve >97 % DBT HDS conversion, outperforming conventional CoMo/Al₂O₃ by 12–28 percentage points [Section 3, Evidence Item 3]. For refineries targeting <10 ppm sulfur diesel, this conversion gap eliminates the need for a secondary polishing reactor and reduces H₂ consumption. Procurement should specify NiO loading of 3–5 wt%, MoO₃ loading of 15–20 wt%, and the presence of a chelating agent (e.g., EDTA or citric acid) to ensure the Ni–Mo–S Type II active phase that drives the hydrogenation‑desulfurisation pathway.

Corrosion-Resistant Cemented Carbide Binders

WC‑NiMo cemented carbides exhibit a 270 mV nobler open‑circuit potential and significantly higher charge‑transfer resistance (1970.70 Ω) than WC‑Co in 3.5 wt% NaCl [Section 3, Evidence Item 4]. This makes WC‑NiMo the preferred grade for drill bits, mechanical seals and valve trim exposed to seawater, produced water or acidic mine drainage, where cobalt binder leaching is a known failure mode. Procurement should verify that the binder phase contains 5–10 wt% Ni with 2–4 wt% Mo and that sintering achieves <1 vol% residual porosity to avoid localised corrosion initiation.

Application
Selection Property
Validation Focus
Alkaline Water Electrolysis Cathodes
Ni–Mo electrode with Mo content ≥15 wt%, high electrochemically active surface area (3D architecture)
Overpotential at 10–400 mA cm⁻², Tafel slope, long‑term stability in concentrated KOH
Hard Chromium Replacement Coatings
Electrodeposited Ni‑Mo coating with controlled Mo content, post‑plating heat treatment
Polarisation resistance in HCl or chloride media, wear rate, microhardness
Ultra‑Deep Hydrodesulfurisation Catalysts
NiMo/Al₂O₃ catalyst with chelating agent modification (e.g., EDTA), ordered mesoporous support
Dibenzothiophene conversion under industrial HDS conditions, stability in sulfiding environment
Corrosion‑Resistant Cemented Carbide Binders
WC‑NiMo grade with Ni 5–10 wt% and Mo 2–4 wt% in binder phase, sintered to full density
Open‑circuit potential, charge‑transfer resistance, and passivation stability in saline or acidic media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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